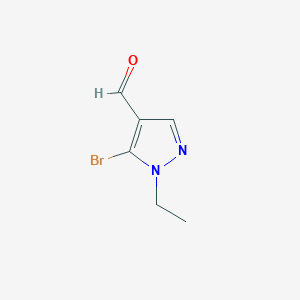

5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7BrN2O |

|---|---|

Molecular Weight |

203.04 g/mol |

IUPAC Name |

5-bromo-1-ethylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C6H7BrN2O/c1-2-9-6(7)5(4-10)3-8-9/h3-4H,2H2,1H3 |

InChI Key |

ITYOMELWELHODZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C=N1)C=O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 1 Ethyl 1h Pyrazole 4 Carbaldehyde

Retrosynthetic Analysis and Strategic Precursors

A logical retrosynthetic strategy for 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde commences with the disconnection of the formyl group at the C4 position, pointing to a Vilsmeier-Haack formylation of a 5-bromo-1-ethyl-1H-pyrazole precursor. This key intermediate, in turn, can be retrosynthetically disconnected at the pyrazole (B372694) ring's N-C and C-C bonds. This suggests a cyclocondensation reaction between ethylhydrazine (B1196685) and a suitable three-carbon synthon already bearing a bromine atom or a group that can be converted to a bromine atom.

Alternatively, the bromine atom could be introduced at a later stage. One possible precursor is 1-ethyl-1H-pyrazol-5-amine, which can be synthesized and subsequently converted to the 5-bromo analogue via a Sandmeyer-type reaction. Another potential starting point is 1-ethyl-1H-pyrazol-5-ol, which can be synthesized from ethylhydrazine and a suitable acrylate (B77674) derivative. google.com The hydroxyl group can then be converted to a bromine atom.

The primary precursors identified through this analysis are:

Ethylhydrazine

A suitable β-dicarbonyl compound or its equivalent for pyrazole ring formation.

A brominating agent.

A formylating agent, typically the Vilsmeier reagent.

Pyrazole Ring Construction and Formation

The formation of the 1-ethylpyrazole (B1297502) core is a critical step in the synthesis of the target molecule. This is typically achieved through cyclocondensation reactions or, more recently, through efficient multi-component reaction strategies.

Cyclocondensation Reactions with Hydrazines and Carbonyl Compounds

The most classical and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. mdpi.com For the synthesis of a 1-ethylpyrazole, ethylhydrazine is the reagent of choice. The reaction involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. google.commdpi.com

A variety of 1,3-dicarbonyl compounds and their synthetic equivalents can be employed. mdpi.com For instance, the reaction of ethylhydrazine with a β-ketoester can lead to the formation of a pyrazolone, which can then be further functionalized. A specific example is the synthesis of 1-ethyl-1H-pyrazol-5-ol from ethylhydrazine oxalate (B1200264) and methyl trans-3-methoxyacrylate. google.com This reaction proceeds by adjusting the pH to the 9.0-9.5 range and heating, followed by purification to afford the product in good yield. google.com

| Reactant 1 | Reactant 2 | Product | Reference |

| Ethylhydrazine oxalate | Methyl trans-3-methoxyacrylate | 1-ethyl-1H-pyrazol-5-ol | google.com |

| Hydrazones of methylketones | Vilsmeier reagent | Pyrazole-4-carboxaldehydes |

Multi-Component Reaction (MCR) Approaches to Pyrazole Cores

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. sigmaaldrich.com These reactions offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. Several MCRs have been developed for the synthesis of pyrazole derivatives. These reactions often involve the in-situ formation of a key intermediate, such as a hydrazone, which then undergoes cyclization. While a specific MCR for the direct synthesis of this compound is not prominently reported, the general principles of MCRs can be applied to construct the substituted pyrazole core. For instance, a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile (B47326), and hydrazine hydrate (B1144303) has been used to synthesize pyranopyrazoles, demonstrating the versatility of MCRs in heterocyclic synthesis.

Introduction of the Formyl Group (C4-Carbaldehyde)

The introduction of a formyl group at the C4 position of the pyrazole ring is a crucial step in the synthesis of the target molecule. The Vilsmeier-Haack reaction is the most common and effective method for this transformation.

Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgnih.gov This reagent is a potent electrophile that attacks electron-rich aromatic rings, such as the pyrazole nucleus, to introduce a formyl group. wikipedia.orgnih.gov

The formylation of pyrazoles via the Vilsmeier-Haack reaction is a well-established procedure. nih.govnih.govresearchgate.net The reaction of hydrazones of aliphatic and aromatic methylketones with the Vilsmeier reagent leads to the formation of pyrazole-4-carboxaldehydes. In a typical procedure, the hydrazone is treated with a pre-formed Vilsmeier reagent (DMF/POCl₃) and the mixture is heated to facilitate the cyclization and formylation. nih.govresearchgate.net The reaction of a substituted acetophenone (B1666503) hydrazone with the Vilsmeier-Haack reagent at 60-65°C for several hours can yield the corresponding 1,3-disubstituted-1H-pyrazole-4-carbaldehyde. nih.gov

A plausible synthetic route towards this compound would involve the Vilsmeier-Haack formylation of a pre-synthesized 5-bromo-1-ethyl-1H-pyrazole. This precursor would need to be synthesized first, for example, by bromination of 1-ethyl-1H-pyrazole.

| Starting Material | Reagents | Product | Reference |

| Hydrazones of methylketones | DMF, POCl₃ | Pyrazole-4-carboxaldehydes | |

| Substituted acetophenone hydrazones | DMF, POCl₃ | 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes | nih.govresearchgate.net |

| 2-(phenyl/substituted phenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | POCl₃, DMF | 5-chloro-1-(phenyl/substituted phenyl)-3-methyl-1H-pyrazole-4-carbaldehyde | nih.gov |

Alternative Formylation Methodologies

While the Vilsmeier-Haack reaction is the predominant method for pyrazole formylation, other methodologies exist. One such alternative is the Duff reaction, which uses hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, typically trifluoroacetic acid. researchgate.net This method has been successfully applied to the formylation of 1-phenyl-1H-pyrazole derivatives, offering a milder and potentially safer alternative to the Vilsmeier-Haack reaction. researchgate.net The Duff reaction demonstrates chemoselective and regiospecific formylation at the C4 position of the pyrazole ring. researchgate.net

Another approach involves the oxidation of a hydroxymethyl group at the C4 position. This would require the initial synthesis of the corresponding pyrazole-4-methanol derivative, which could then be oxidized to the aldehyde using standard oxidizing agents. However, this method is less direct than the Vilsmeier-Haack or Duff reactions.

Regioselective Bromination at the C5 Position

The introduction of a bromine atom at the C5 position of the 1-ethyl-1H-pyrazole-4-carbaldehyde precursor is a key step, governed by the principles of electrophilic aromatic substitution on the pyrazole ring. The existing substituents on the ring, namely the N1-ethyl group and the C4-formyl group, exert significant influence on the position of bromination.

Brominating Agents and Optimized Reaction Conditions

The regioselective bromination of pyrazole derivatives is typically achieved using electrophilic bromine sources. N-halosuccinimides, particularly N-Bromosuccinimide (NBS), are widely employed for this purpose due to their mild nature and selectivity. Other reagents such as N-bromosaccharin have also been used effectively in solvent-free conditions, often catalyzed by a solid-supported acid. researchgate.net For the synthesis of aryl bromides, various brominating agents are available, and their selection can be crucial for achieving high regioselectivity. mdpi.com

The reaction is often carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) or an aprotic polar solvent. The optimization of reaction conditions, including temperature and reaction time, is essential to maximize the yield of the desired C5-bromo product while minimizing the formation of byproducts. For instance, the bromination of pyrrolo[1,2-a]quinoxalines with tetrabutylammonium (B224687) tribromide (TBATB) has been demonstrated, showcasing a method for controlled bromination. nih.gov

| Brominating Agent | Abbreviation | Typical Conditions | Reference |

|---|---|---|---|

| N-Bromosuccinimide | NBS | Acetonitrile or Dichloromethane, Room Temperature | mdpi.com |

| N-Bromosaccharin | - | Solvent-free, Silica-supported H₂SO₄ | researchgate.net |

| Tetrabutylammonium tribromide | TBATB | Dichloromethane, Room Temperature | nih.gov |

| Bromine (Br₂) | Br₂ | Acetic Acid or Chloroform | - |

Factors Influencing Regioselectivity

The regioselectivity of the bromination of the 1-ethyl-1H-pyrazole-4-carbaldehyde ring is dictated by a combination of electronic and steric effects.

Electronic Effects : The pyrazole ring contains two nitrogen atoms: the N1 nitrogen, which is pyrrole-like, and the N2 nitrogen, which is pyridine-like. echemi.com The N1-ethyl group is an electron-donating group, which activates the pyrazole ring towards electrophilic substitution, primarily at the adjacent C5 position. Conversely, the carbaldehyde group at the C4 position is a deactivating group, withdrawing electron density from the ring through a resonance effect. This deactivation makes the C3 position less favorable for electrophilic attack. The cumulative electronic influence strongly directs the incoming electrophile (Br+) to the C5 position.

Steric Effects : The ethyl group at the N1 position and the formyl group at the C4 position can sterically hinder the approach of the brominating agent to adjacent positions. However, the C5 position is relatively unhindered, further favoring substitution at this site. In unsymmetrical pyrazoles, the major regioisomer formed during reactions is often controlled by sterics. mdpi.comsemanticscholar.org

Solvent and Catalyst Effects : The choice of solvent can influence the regioselectivity of pyrazole formation and subsequent reactions. The use of fluorinated alcohols, for example, has been shown to dramatically increase regioselectivity in some pyrazole syntheses. conicet.gov.ar Similarly, the catalyst can play a role; for instance, magnesium-catalyzed reactions have been developed for highly regioselective N2-alkylation of pyrazoles. thieme-connect.com

N1-Ethyl Substitution Strategies

Direct N-Alkylation Methods

Direct N-alkylation involves the reaction of a pre-formed 5-bromo-1H-pyrazole-4-carbaldehyde with an ethylating agent. This method requires the synthesis of the NH-pyrazole intermediate first. The alkylation of the pyrazole nitrogen can be achieved using various ethylating agents, such as ethyl iodide, ethyl bromide, or diethyl sulfate (B86663), typically in the presence of a base.

Modern methods have focused on developing catalytic systems to improve yields and regioselectivity.

Acid Catalysis : A method for N-alkylation using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst has been developed, providing an alternative to methods requiring strong bases or high temperatures. mdpi.comsemanticscholar.org

Catalyst-Free Methods : A catalyst-free Michael reaction has been reported for the highly regioselective N1-alkylation of pyrazoles bearing versatile functional groups like bromo and ester moieties. acs.org

Enzymatic Alkylation : Engineered enzymes have been used in a cyclic cascade to achieve pyrazole alkylation (including ethylation) with exceptional regioselectivity (>99%). nih.gov

| Method | Alkylating Agent | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Classical Alkylation | Ethyl Iodide/Bromide | Base (e.g., K₂CO₃, NaH) in DMF | Standard procedure, risk of N1/N2 mixtures | - |

| Acid-Catalyzed Alkylation | Ethyl Trichloroacetimidate | Brønsted Acid (e.g., CSA) | Mild conditions, avoids strong bases | mdpi.comsemanticscholar.org |

| Michael Addition | Michael Acceptors | Catalyst-free, high regioselectivity | Excellent N1 selectivity | acs.org |

| Biocatalysis | Haloalkanes | Engineered Methyltransferase | Unprecedented regioselectivity | nih.gov |

A significant challenge in the direct alkylation of unsymmetrical pyrazoles is the potential formation of a mixture of N1 and N2 regioisomers. The ratio of these isomers is influenced by the reaction conditions and the nature of the substituents on the pyrazole ring.

Ethyl Group Introduction via Precursor Design

An alternative and often more regioselective approach is to introduce the N1-ethyl group at the very beginning of the synthesis. This involves the cyclocondensation reaction of a suitable 1,3-dicarbonyl precursor with ethylhydrazine. The Vilsmeier-Haack reaction, a common method for formylating activated aromatic and heterocyclic rings, can be used to synthesize pyrazole-4-carbaldehydes from the corresponding N-alkylpyrazoles. umich.eduresearchgate.net

For example, the synthesis could start with the reaction between a 1,3-dicarbonyl compound and ethylhydrazine to form 1-ethylpyrazole. This intermediate would then undergo formylation at the C4 position using the Vilsmeier-Haack reagent (POCl₃/DMF), followed by the regioselective bromination at C5 as described previously. This precursor design strategy ensures the ethyl group is exclusively at the N1 position, avoiding the issue of isomeric mixtures common in direct alkylation. researchgate.net

Sustainable and Green Chemistry Approaches in Synthesis

Recent research in heterocyclic chemistry has increasingly focused on developing environmentally benign synthetic methods. nih.gov These "green" approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. jetir.org

Several green strategies are applicable to the synthesis of pyrazole derivatives:

Microwave-Assisted Synthesis : The use of microwave (MW) irradiation, often coupled with solvent-free conditions, can dramatically reduce reaction times and increase yields in the synthesis of pyrazole derivatives. nih.govresearchgate.net

Solvent-Free Reactions : Performing reactions under neat conditions or using solid supports like silica (B1680970) gel eliminates the need for volatile and often toxic organic solvents. rsc.org A one-pot, solvent-free synthesis of 4-bromopyrazole derivatives using N-bromosaccharin and a silica-supported acid catalyst has been reported, demonstrating a green approach to bromination. researchgate.net

Ultrasound Irradiation : Ultrasound has been used to promote cyclocondensation reactions for the synthesis of pyrazole carboxylates, significantly reducing reaction times. nih.gov

Biocatalysis : As mentioned, enzymatic methods can provide highly selective transformations under mild, aqueous conditions, representing an ideal green chemistry approach. nih.gov

These sustainable methodologies offer promising alternatives to classical synthetic routes, aligning with the principles of green chemistry by being more atom-economical, safer, and less impactful on the environment. nih.gov

Solvent-Free Reaction Systems

The development of solvent-free reaction conditions aligns with the principles of green chemistry, aiming to reduce environmental impact and improve operational simplicity. While specific solvent-free methods for the direct synthesis of this compound are not extensively documented in dedicated studies, the synthesis of related pyrazole derivatives under such conditions provides a strong precedent.

Solventless condensation of dicarbonyl compounds with hydrazines, often facilitated by a catalytic amount of acid and sometimes by grinding the reactants together, has proven effective for the formation of the pyrazole ring system. rsc.orgresearchgate.net One reported green and environmentally friendly method for the synthesis of a series of pyrazole derivatives involves the reaction in the presence of tetrabutylammonium bromide at room temperature under solvent-free conditions, with product yields ranging from 75–86%. umich.edu Another approach describes the preparation of NH-pyrazoles from β-dimethylaminovinyl ketones and hydrazine sulfate in a solid-state grinding method using p-toluenesulfonic acid as a catalyst, which proceeds rapidly within 6-12 minutes. researchgate.net These methodologies suggest the feasibility of adapting the synthesis of this compound to a solvent-free protocol, likely starting from a suitable brominated and ethylated pyrazole precursor, which would then undergo formylation.

A general representation of a solvent-free approach to pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Diketone | Hydrazine | Catalytic H₂SO₄, Room Temperature, Solvent-Free | Pyrazole Derivative | rsc.org |

| 1,2-Dibenzoylhydrazines | Acetylenic Compounds | Tetrabutylammonium Bromide, Room Temperature, Solvent-Free | Pyrazole Derivative | umich.edu |

| β-Dimethylaminovinyl Ketones | Hydrazine Sulfate | p-Toluenesulfonic Acid, Grinding, Solvent-Free | NH-Pyrazole | researchgate.net |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. The application of microwave irradiation to the synthesis of pyrazole derivatives, including formylation reactions, is well-documented. heteroletters.orgdergipark.org.tr

The Vilsmeier-Haack formylation, the key step in producing pyrazole-4-carbaldehydes, can be significantly expedited using microwave technology. researchgate.netresearchgate.net For instance, the cyclocondensation of hydrazones to form pyrazoles, which traditionally requires several hours of heating, can be completed in as little as 45 to 120 seconds under microwave irradiation, often with improved yields. dergipark.org.tr In one study, a two-step microwave-assisted synthesis of pyrazole-4-carbaldehyde derivatives involved the initial reaction of acetophenone and substituted phenylhydrazine (B124118) in DMF under 200W microwave irradiation for 3 minutes, followed by reaction with a Vilsmeier-Haack reagent (POCl₃–DMF/SiO₂) under 400W microwave irradiation for 5-6 minutes. dergipark.org.tr

While a specific microwave-assisted protocol for this compound is not explicitly detailed, the general conditions reported for similar structures provide a clear blueprint. A plausible route would involve the microwave-assisted Vilsmeier-Haack formylation of 5-bromo-1-ethyl-1H-pyrazole. The use of microwave heating in this step would be expected to dramatically reduce the reaction time compared to conventional heating methods.

| Starting Material | Reagents | Microwave Conditions | Product | Reference |

| Hydrazones | Vilsmeier-Haack Reagent | 45-120 seconds | 1,3,4-Trisubstituted Pyrazoles | dergipark.org.tr |

| Acetophenone, Phenylhydrazine | DMF, then POCl₃–DMF/SiO₂ | 200W, 3 min then 400W, 5-6 min | Pyrazole-4-carbaldehyde derivatives | dergipark.org.tr |

| Phenyl Hydrazine Derivatives, Salicylaldehydes | Ethanol | 50W, 80°C, 35 min | Indazoles (Benzopyrazoles) | heteroletters.org |

Catalytic Methods for Enhanced Efficiency and Selectivity

Catalytic methods in organic synthesis are sought after for their ability to enhance reaction efficiency and selectivity while minimizing waste. In the context of synthesizing this compound, catalytic approaches can be applied to both the formation of the pyrazole ring and the subsequent formylation step.

The Vilsmeier-Haack reaction itself, while stoichiometric in its use of the Vilsmeier reagent (typically formed from phosphorus oxychloride and a formamide (B127407) like DMF), is the cornerstone of formylation for these types of electron-rich heterocycles. guidechem.commdpi.com The reaction proceeds through an electrophilic aromatic substitution mechanism, where the catalytically active species is the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. guidechem.com The synthesis of various pyrazole-4-carbaldehydes from the corresponding N-alkylpyrazoles via the Vilsmeier-Haack reaction is a well-established procedure. umich.edu

For the formation of the initial pyrazole ring, various catalysts have been employed to improve efficiency. For instance, the condensation of a chalcone (B49325) with a hydrazine has been catalyzed by copper triflate in the presence of an ionic liquid, nih.gov and the use of iodine as a catalyst in the cyclization process to form pyrazoles has also been reported. nih.gov

More advanced catalytic formylation methods, such as palladium-catalyzed formylation of aryl bromides using syngas (a mixture of CO and H₂), have been developed. uni.lu While this specific methodology is applied to aryl bromides in general, its adaptation to a brominated pyrazole system could offer a direct route to the target aldehyde, although this would represent a more complex catalytic system compared to the Vilsmeier-Haack approach.

| Reaction Type | Catalyst | Substrates | Product | Reference |

| Pyrazole Synthesis | Copper Triflate / Ionic Liquid | Chalcone, Hydrazine | 1,3,5-Trisubstituted Pyrazole | nih.gov |

| Pyrazole Synthesis | Iodine / TsOH | Ethyl Acetoacetate, Thiohydrazide | Pyrazole Derivative | nih.gov |

| Formylation (Vilsmeier-Haack) | (Stoichiometric Reagent) | N-Alkylpyrazole | Pyrazole-4-carbaldehyde | umich.edu |

| Formylation | Palladium Complex | Aryl Bromide, CO/H₂ | Aryl Aldehyde | uni.lu |

Reactivity Profile and Transformational Chemistry

Reactivity at the C4-Carbaldehyde Moiety

The aldehyde group at the C4 position of the pyrazole (B372694) ring is a versatile functional group that readily participates in a variety of classical organic reactions.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the carbaldehyde is susceptible to attack by various nucleophiles. A notable example is the addition of Grignard reagents. In a documented synthesis, 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde reacts with methylmagnesium bromide in tetrahydrofuran (B95107) (THF) at 0°C. google.com This reaction proceeds via nucleophilic addition to the carbonyl group, and after quenching with a saturated ammonium (B1175870) chloride solution, it yields the corresponding secondary alcohol, 1-(5-Bromo-1-ethyl-1H-pyrazol-4-yl)ethan-1-ol. google.com

While specific examples for other nucleophilic additions like Knoevenagel or Wittig reactions are not extensively documented for this exact molecule, the general reactivity of pyrazole-4-carbaldehydes suggests its capability to undergo such transformations. For instance, related pyrazole-4-carbaldehydes are known to participate in Knoevenagel condensations with active methylene (B1212753) compounds in the presence of a basic catalyst to form the corresponding α,β-unsaturated systems.

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the aldehyde moiety in this compound to the corresponding carboxylic acid, 5-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid, is a feasible transformation. While specific reagents for this exact substrate are not detailed in readily available literature, standard oxidizing agents used for the conversion of aldehydes to carboxylic acids, such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), or milder reagents like sodium chlorite (B76162) (NaClO2), are expected to be effective.

Reduction: The reduction of the aldehyde to a primary alcohol, (5-Bromo-1-ethyl-1H-pyrazol-4-yl)methanol, can be achieved using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent or lithium aluminum hydride (LiAlH4) in an ethereal solvent like THF. A patent document describes that the reduction of esters to alcohols can be achieved, implying that the reduction of the aldehyde is also a standard procedure. googleapis.com

Formation of Imines, Oximes, and Hydrazones

The carbonyl group of this compound readily condenses with primary amines and their derivatives to form C=N double bonds.

Imines: The reaction with primary amines leads to the formation of imines, also known as Schiff bases. This condensation typically occurs under acidic catalysis to facilitate the dehydration step.

Oximes: Treatment with hydroxylamine (B1172632) (NH2OH) or its hydrochloride salt yields the corresponding oxime. This reaction is a common method for the characterization and derivatization of aldehydes.

Hydrazones: Condensation with hydrazine (B178648) (N2H4) or substituted hydrazines, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine, results in the formation of hydrazones. These derivatives are often crystalline solids and are useful for identification purposes.

Reactivity of the C5-Bromine Atom

The bromine atom at the C5 position of the pyrazole ring is a key functional group that allows for further elaboration of the molecular scaffold, primarily through substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

While the pyrazole ring is electron-rich, the presence of the electron-withdrawing aldehyde group and the nitrogen atoms can activate the C5 position towards nucleophilic aromatic substitution, albeit to a lesser extent than in more electron-deficient aromatic systems. The feasibility of SNAr reactions on 5-bromo-1-alkylpyrazoles depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles would be required to displace the bromide.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: A patent for related compounds explicitly mentions the use of Suzuki cross-coupling conditions to further functionalize bromo-pyrazole intermediates. googleapis.com This suggests that this compound can be coupled with various boronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base to introduce new aryl, heteroaryl, or vinyl groups at the C5 position.

Other Cross-Coupling Reactions: While specific examples for Heck, Sonogashira, or Buchwald-Hartwig amination reactions on this particular substrate are not widely reported, the general utility of bromo-heterocycles in these transformations suggests that this compound would be a viable substrate for these reactions as well. These reactions would allow for the introduction of a wide range of substituents, further highlighting the synthetic utility of this compound.

Reactivity of the Pyrazole Heterocycle

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two nitrogen atoms and the attached substituents.

Electrophilic aromatic substitution (SₑAr) is a characteristic reaction of aromatic compounds. wikipedia.org The pyrazole ring is generally considered an electron-rich heterocycle, making it susceptible to attack by electrophiles, typically at the C4 position in an unsubstituted ring. mdpi.comencyclopedia.pub However, in this compound, the situation is significantly different. The only unsubstituted carbon on the pyrazole ring is at the C3 position.

The reactivity of the ring toward electrophiles is strongly diminished by the presence of two electron-withdrawing groups: the bromo substituent at C5 and, more significantly, the formyl (aldehyde) group at C4. wikipedia.org These groups deactivate the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles. Furthermore, electrophilic attack at the C3-position is electronically and sterically disfavored due to its location between two ring nitrogen atoms and the adjacent C4-substituent. Consequently, further electrophilic aromatic substitution on the pyrazole ring of this compound is considered difficult and is not a synthetically favored pathway.

While the pyrazole core itself is generally stable, the aldehyde functionality at the C4 position serves as a versatile precursor for ring transformation reactions, specifically the construction of fused heterocyclic systems. Pyrazole-4-carbaldehydes are widely used as building blocks for creating more complex, fused-ring structures. semanticscholar.orgumich.edu

The typical strategy involves a condensation reaction between the aldehyde group of the pyrazole and a suitable binucleophile, followed by an intramolecular cyclization. For example, condensation with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate, often in the presence of a base, can lead to the formation of fused pyrazolo[3,4-b]pyridine systems. semanticscholar.org Similarly, reactions with other appropriate precursors can be used to construct a variety of fused heterocycles, demonstrating the utility of the C4-carbaldehyde as a handle for annulation reactions. semanticscholar.org While major rearrangements of the pyrazole ring itself are uncommon under normal conditions, specific substrates, such as those containing an azide (B81097) group, can be induced to undergo ring-opening and recyclization cascades. mdpi.com

Functional Group Interconversions (FGIs)

The aldehyde and bromo moieties of this compound can undergo a variety of transformations, allowing for the synthesis of a diverse range of pyrazole derivatives.

The aldehyde group is susceptible to both reduction and oxidation. Reduction to the corresponding alcohol, (5-Bromo-1-ethyl-1H-pyrazol-4-yl)methanol, can be achieved using standard reducing agents such as sodium borohydride. Conversely, oxidation of the aldehyde to a carboxylic acid, 5-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid, can be accomplished with oxidizing agents like potassium permanganate or Jones reagent. researchgate.net The aldehyde also serves as a key precursor for the formation of imines and other condensation products. For instance, reaction with primary amines can yield the corresponding Schiff bases, and condensation with active methylene compounds can lead to the formation of new carbon-carbon bonds. ekb.eg

The bromo group at the C5 position is a versatile handle for introducing a variety of substituents via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. Nucleophilic aromatic substitution with alkoxides, thiolates, or amines can be employed to introduce new heteroatom-containing functional groups. Of particular note is the chemoselective substitution of a halogen at the 5-position in the presence of an aldehyde. Studies on analogous 5-chloro-1-arylpyrazole-4-carbaldehydes have demonstrated that primary alkylamines can selectively displace the halogen without reacting with the aldehyde group, a transformation often mediated by cesium carbonate or copper(I) catalysts. researchgate.netsci-hub.se

The following table summarizes potential functional group interconversions of this compound based on established pyrazole chemistry.

| Starting Material | Reagent(s) | Product | Transformation Type |

| This compound | NaBH₄ | (5-Bromo-1-ethyl-1H-pyrazol-4-yl)methanol | Aldehyde Reduction |

| This compound | KMnO₄ or Jones Reagent | 5-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid | Aldehyde Oxidation |

| This compound | Primary Amine (e.g., R-NH₂) | N-((5-Bromo-1-ethyl-1H-pyrazol-4-yl)methylene)alkanamine | Imine Formation (Condensation) |

| This compound | R-NH₂, Cs₂CO₃ or Cu(I) catalyst | 5-(Alkylamino)-1-ethyl-1H-pyrazole-4-carbaldehyde | Nucleophilic Aromatic Substitution |

| This compound | Arylboronic acid, Pd catalyst, base | 5-Aryl-1-ethyl-1H-pyrazole-4-carbaldehyde | Suzuki Cross-Coupling |

Chemoselectivity and Regioselectivity in Multi-Functional Transformations

The presence of two distinct reactive sites in this compound necessitates careful consideration of chemoselectivity in its transformations. The choice of reagents and reaction conditions dictates which functional group will react preferentially.

As previously mentioned, the amination of the C5-bromo position can be achieved with high chemoselectivity in the presence of the C4-aldehyde. researchgate.netsci-hub.se This is a significant transformation as it allows for the introduction of nitrogen-based nucleophiles without the need for protecting the aldehyde group. The "cesium effect," where the use of cesium carbonate in polar aprotic solvents enhances the nucleophilicity of primary amines, has been reported to be effective in mediating such selective substitutions. sci-hub.se For less reactive aromatic amines, copper(I) catalysis is often employed to facilitate the C-N bond formation, again with a high degree of chemoselectivity. researchgate.netsci-hub.se

Conversely, reactions that specifically target the aldehyde group can be performed while leaving the bromo substituent intact. For example, the Wittig reaction with a phosphorus ylide would selectively convert the aldehyde into an alkene without affecting the C-Br bond. Similarly, the formation of acetals by reacting the aldehyde with an alcohol under acidic conditions is a common protecting strategy that would not disturb the bromo group.

Regioselectivity is a key consideration in the synthesis of the pyrazole core itself. The reaction of a 1,3-dicarbonyl compound with ethylhydrazine (B1196685) can potentially lead to two regioisomeric pyrazoles. The regiochemical outcome is influenced by the nature of the substituents on the dicarbonyl precursor and the reaction conditions. nih.gov The Vilsmeier-Haack reaction, a common method for introducing a formyl group at the C4 position of a pre-formed pyrazole ring, is highly regioselective for the position between the two nitrogen atoms. nih.gov

The following table illustrates examples of chemoselective transformations that could be applied to this compound, based on literature precedents for similar substrates.

| Reagent(s) | Targeted Functional Group | Product Type | Reference |

| Primary Alkylamine, Cs₂CO₃ | Bromo | 5-(Alkylamino)-1-ethyl-1H-pyrazole-4-carbaldehyde | researchgate.netsci-hub.se |

| Primary Arylamine, CuI, Cs₂CO₃ | Bromo | 5-(Arylamino)-1-ethyl-1H-pyrazole-4-carbaldehyde | researchgate.netsci-hub.se |

| Phosphorus Ylide (Wittig Reagent) | Aldehyde | 5-Bromo-1-ethyl-4-(vinyl)-1H-pyrazole | |

| Alcohol, Acid Catalyst | Aldehyde | 5-Bromo-4-(dialkoxymethyl)-1-ethyl-1H-pyrazole |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

The definitive identification of 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde relies on a combination of spectroscopic methods, each providing unique and complementary information about its molecular architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁵N) Chemical Shift and Coupling Constant Analysis

Multi-nuclear NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹⁵N NMR would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aldehyde proton (CHO), the pyrazole (B372694) ring proton (H3), and the protons of the N-ethyl group (-CH₂CH₃). The chemical shift (δ) of the aldehyde proton would appear significantly downfield (typically δ 9-10 ppm) due to the deshielding effect of the carbonyl group. The pyrazole proton's chemical shift would be indicative of its position on the aromatic heterocycle. The ethyl group would present as a quartet for the methylene (B1212753) protons coupled to the methyl protons, and a triplet for the methyl protons coupled to the methylene protons.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom. The carbonyl carbon of the aldehyde would be highly deshielded (δ 180-200 ppm). The pyrazole ring carbons (C3, C4, and C5) would have characteristic chemical shifts, with the bromine-substituted C5 appearing at a distinct value. The two carbons of the ethyl group would also be readily identifiable.

¹⁵N NMR: While less common, ¹⁵N NMR can distinguish between the two nitrogen atoms in the pyrazole ring. The chemical shifts of N1 and N2 would confirm their respective "pyrrole-like" and "pyridine-like" electronic environments.

For illustrative purposes, the reported NMR data for a related compound, 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, highlights the application of these techniques. cymitquimica.com

Table 1: Illustrative ¹H and ¹³C NMR Data for 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in CDCl₃

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -CHO | 9.86 (s, 1H) | 183.1 |

| Pyr 5-H | 8.15 (s, 1H) | 129.3 |

| Ph 2,6-H | 7.56–7.51 (m, 2H) | 120.6 |

| Ph 3,5-H | 7.00–6.95 (m, 2H) | 114.7 |

| -OCH₂CH₂Cl | 4.64 (t, J = 5.9 Hz, 2H) | 68.9 |

| -OCH₂CH₂Cl | 3.91 (t, J = 5.9 Hz, 2H) | 41.5 |

| -OCH₃ | 3.85 (s, 3H) | 55.6 |

| Pyr C-3 | - | 163.0 |

| Ph C-4 | - | 158.9 |

| Ph C-1 | - | 132.5 |

| Pyr C-4 | - | 110.9 |

Data sourced from a study on 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. cymitquimica.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, it would confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, such as the pyrazole H3 to C3.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is invaluable for connecting different fragments of the molecule. For instance, correlations from the aldehyde proton to the pyrazole ring carbons (C4 and C5) and from the ethyl group's methylene protons to the pyrazole N1 and C5 would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps in determining the preferred conformation. For example, it could show through-space interactions between the ethyl group protons and the pyrazole ring proton.

In the analysis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, HMBC was used to establish a correlation between the methoxy (B1213986) group protons and the C-4' carbon of the phenyl ring, while ¹H-¹⁵N HMBC revealed long-range correlations from the pyrazole 5-H proton to both N-1 and N-2. cymitquimica.com

Dynamic NMR Studies of Conformational Dynamics or Tautomerism

Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures to investigate dynamic processes such as conformational changes or tautomerism. For this compound, DNMR could be used to study the rotational barrier of the aldehyde group or potential conformational flexing of the ethyl group. However, significant tautomerism is not expected for this N-substituted pyrazole.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (aldehyde) | Stretching | ~1700-1680 |

| C-H (aldehyde) | Stretching | ~2850 and ~2750 |

| C=N, C=C (pyrazole ring) | Stretching | ~1600-1450 |

| C-H (aromatic) | Stretching | ~3100 |

| C-H (aliphatic) | Stretching | ~2980-2850 |

For comparison, the IR spectrum of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde showed a strong C=O stretching band at 1667 cm⁻¹. cymitquimica.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and molecular formula. For this compound (C₆H₇BrN₂O), the expected monoisotopic mass is approximately 201.9742 Da. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) for the molecular ion peak [M]⁺ and bromine-containing fragment ions.

In a study of a related compound, 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, HRMS confirmed its molecular formula by finding a molecular ion [M + H]⁺ at m/z 281.0691, which was consistent with the calculated value for C₁₃H₁₄ClN₂O₃. cymitquimica.com

The three-dimensional arrangement of atoms and the conformational flexibility of this compound are critical to understanding its chemical behavior and potential applications.

X-ray Crystallography for Solid-State Structure

While specific crystallographic data for this compound is not publicly available, analysis of closely related pyrazole derivatives provides significant insights into its likely solid-state structure.

Based on data from analogous substituted pyrazoles, the molecular geometry of this compound can be predicted with a reasonable degree of accuracy. The pyrazole ring is expected to be largely planar, a characteristic feature of aromatic systems. The bond lengths and angles within the pyrazole core are influenced by the electronic effects of the substituents: the electron-withdrawing bromine atom at position 5 and the carbaldehyde group at position 4, and the electron-donating ethyl group at position 1.

For instance, in related pyrazole structures, the C-Br bond length is typically around 1.85-1.90 Å. The C=O bond of the carbaldehyde group is expected to be approximately 1.22 Å, and the C-C bond connecting it to the pyrazole ring would be around 1.45 Å. The bond lengths within the pyrazole ring itself are expected to fall between those of pure single and double bonds, indicative of its aromatic character.

Interactive Data Table: Predicted Bond Lengths and Angles

| Bond/Angle | Predicted Value |

| C5-Br | ~1.87 Å |

| C4-C(aldehyde) | ~1.46 Å |

| C(aldehyde)=O | ~1.22 Å |

| N1-C2 | ~1.34 Å |

| C2-C3 | ~1.39 Å |

| C3-C4 | ~1.38 Å |

| C4-C5 | ~1.37 Å |

| C5-N1 | ~1.35 Å |

| ∠ C4-C5-Br | ~128° |

| ∠ C3-C4-C(aldehyde) | ~125° |

| ∠ N1-C5-C4 | ~108° |

Note: These values are estimations based on crystallographic data of similar pyrazole derivatives and may vary in the actual structure.

The crystal packing of this compound is likely governed by a combination of intermolecular forces. While lacking a strong hydrogen bond donor like an N-H group, weak C-H···O and C-H···N hydrogen bonds are expected to play a significant role in the crystal lattice formation. The oxygen atom of the carbaldehyde group and the nitrogen atom at position 2 of the pyrazole ring can act as hydrogen bond acceptors.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, including pyrazole derivatives. Different polymorphs can exhibit distinct physical properties such as melting point, solubility, and stability. The crystallization conditions, such as the solvent used, temperature, and rate of cooling, can influence which polymorphic form is obtained. For this compound, it is plausible that different crystallization protocols could lead to the formation of different polymorphs, each with a unique crystal packing arrangement due to variations in the intermolecular interactions. However, without specific experimental studies, the existence and nature of any polymorphic forms remain speculative. The study of polymorphism is crucial as it can impact the material's handling and performance in various applications.

Tautomerism and Isomerism of Pyrazole Derivatives

The structural diversity of this compound is further enhanced by the potential for tautomerism and isomerism.

Prototropic tautomerism involves the migration of a proton. For pyrazole itself and N-unsubstituted pyrazoles, annular tautomerism is a key feature, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. researchgate.netnih.gov However, in this compound, the nitrogen at position 1 is substituted with an ethyl group. This N1-substitution prevents the common form of annular prototropic tautomerism observed in N-unsubstituted pyrazoles, as there is no proton on the ring nitrogens to migrate. nih.govnih.gov Therefore, for this specific compound, prototropic tautomerism of the pyrazole ring is not a significant consideration.

While ring tautomerism is blocked, this compound can exhibit rotational and conformational isomerism due to the freedom of rotation around the single bonds connecting the side chains to the pyrazole ring.

The ethyl group attached to N1 can rotate around the N1-C(ethyl) bond. This rotation leads to different spatial orientations of the ethyl group relative to the pyrazole ring. Similarly, the carbaldehyde group at C4 can rotate around the C4-C(aldehyde) bond. This rotation would result in different conformers, for example, where the carbonyl oxygen is oriented towards or away from the bromine atom at C5. The relative energies of these conformers would be influenced by steric hindrance and intramolecular interactions, such as potential weak hydrogen bonds or dipole-dipole interactions between the side chains and the pyrazole ring. The preferred conformation in the solid state would be the one that allows for the most stable crystal packing arrangement.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of molecules. For a compound like 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde, DFT calculations would provide significant insights into its fundamental characteristics. These calculations are typically performed using specific basis sets, such as B3LYP/6-311G(d,p), to ensure accuracy. kfupm.edu.sa

Geometry Optimization and Electronic Structure Analysis

The initial step in a DFT study involves the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For pyrazole (B372694) derivatives, the planarity of the pyrazole ring and the orientation of the substituents are of particular interest.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps and distributions)

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's reactivity. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For pyrazole-4-carbaldehyde derivatives, the HOMO is often localized on the pyrazole ring, while the LUMO may be centered on the carbaldehyde group. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Pyrazole Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Note: This table is illustrative and based on typical values for similar compounds, not specific experimental data for this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons, while areas of positive potential are colored blue, signifying electron deficiency.

For this compound, the MEP would likely show a region of high negative potential around the oxygen atom of the carbaldehyde group, making it a probable site for electrophilic attack. The hydrogen atoms and the region around the bromine atom might exhibit positive potential, indicating susceptibility to nucleophilic attack. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are a standard practice. For halogenated pyrazoles, computational methods have been shown to predict chemical shifts that are in good agreement with experimental values. mdpi.com

IR Spectroscopy: The vibrational frequencies calculated using DFT can be correlated with the peaks in an experimental Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands, confirming the presence of functional groups such as the C=O of the carbaldehyde and the C-Br bond. mdpi.com

Table 2: Illustrative Predicted Spectroscopic Data

| Technique | Predicted Peak/Shift | Assignment |

| 1H NMR | δ 9.8-10.2 ppm | Aldehydic proton (-CHO) |

| 13C NMR | δ 185-195 ppm | Carbonyl carbon (C=O) |

| IR | ~1700 cm-1 | C=O stretching vibration |

Note: This table is illustrative and based on typical values for similar compounds, not specific experimental data for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations can provide information on conformational changes, flexibility, and interactions with other molecules, such as solvents or biological macromolecules. For halogenated pyrazoline derivatives, MD simulations have been used to understand their binding interactions with enzymes. chemmethod.com Such studies on this compound could reveal its conformational landscape and how it might interact in a biological system.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a series of compounds with their reactivity. While specific QSRR models for this compound have not been reported, studies on other pyrazole derivatives have successfully used this approach. These models often utilize descriptors derived from DFT calculations to predict the reactivity of new compounds within the series.

Elucidation of Reaction Mechanisms via Computational Pathways

While specific computational studies detailing the reaction mechanisms of this compound are not extensively documented in publicly available literature, the application of Density Functional Theory (DFT) to analogous pyrazole systems allows for the postulation of plausible reaction pathways. DFT has emerged as a powerful tool for investigating the electronic structure, reactivity, and mechanistic details of organic reactions involving heterocyclic compounds.

Computational studies on related pyrazole derivatives have successfully elucidated mechanisms for various transformations. For instance, the Vilsmeier-Haack reaction, a common method for the formylation of pyrazoles to produce pyrazole-4-carbaldehydes, has been a subject of theoretical investigation. researchgate.net Such studies typically involve mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies to determine the most favorable reaction pathway. For this compound, computational models could predict the regioselectivity of further functionalization, the impact of the bromo and ethyl substituents on the reactivity of the pyrazole ring and the aldehyde group, and the thermodynamics of potential condensation or oxidation reactions.

Furthermore, DFT calculations can provide insights into the compound's reactivity through the analysis of global and local reactivity descriptors. These descriptors, derived from the principles of conceptual DFT, include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the electronic behavior and reactivity of a molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is instrumental in predicting sites for electrophilic and nucleophilic attack.

Fukui Functions: These functions provide a more quantitative measure of the local reactivity at different atomic sites within the molecule, predicting the most probable locations for nucleophilic, electrophilic, and radical attacks.

By applying these computational methodologies to this compound, researchers can hypothesize and computationally validate potential reaction mechanisms, thereby guiding synthetic efforts and the design of new derivatives with desired properties. For example, a study on pyrazole-isoxazoline hybrids utilized DFT to investigate the cycloaddition reaction mechanism. acs.org

Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Analysis of Molecular Interactions

The crystalline architecture and, consequently, the bulk properties of a molecular solid are governed by a complex network of non-covalent interactions. Non-Covalent Interaction (NCI) analysis and Hirshfeld surface analysis are powerful computational tools used to visualize and quantify these weak interactions within a crystal lattice.

Non-Covalent Interaction (NCI) Analysis:

NCI analysis is a method based on the electron density (ρ) and its reduced density gradient (s). It allows for the visualization of non-covalent interactions in real space. researchgate.netnih.govjussieu.fr The resulting NCI plots display isosurfaces that are color-coded to indicate the nature and strength of the interactions:

Blue surfaces: Typically represent strong, attractive interactions such as hydrogen bonds.

Green surfaces: Indicate weaker van der Waals interactions.

Red surfaces: Signify repulsive interactions, such as steric clashes.

For this compound, NCI analysis would be instrumental in identifying and characterizing various intramolecular and intermolecular interactions, including potential halogen bonds involving the bromine atom, hydrogen bonds with the aldehyde oxygen, and π-π stacking interactions between pyrazole rings. The sign of the second Hessian eigenvalue of the electron density (λ₂) is used in conjunction with the electron density to differentiate between these interaction types. jussieu.fr

Hirshfeld Surface Analysis:

Hirshfeld surface analysis provides a unique way to partition the crystal space into regions where the electron distribution of a sum of spherical atoms for a molecule in a crystal dominates the corresponding sum over the crystal. mdpi.com The Hirshfeld surface is mapped with properties like dnorm, shape index, and curvedness to visualize and quantify intermolecular contacts.

The dnorm surface highlights regions of close intermolecular contacts. Negative dnorm values (typically colored red) indicate contacts shorter than the van der Waals radii, suggesting the presence of strong interactions like hydrogen bonds. For this compound, red spots on the dnorm surface would likely be observed near the bromine atom, the aldehyde oxygen, and potentially the hydrogen atoms of the ethyl group, indicating their involvement in intermolecular bonding.

2D Fingerprint Plots:

A hypothetical Hirshfeld surface analysis of this compound might reveal the following distribution of intermolecular contacts, which would be crucial for understanding its solid-state properties:

| Contact Type | Hypothetical Contribution (%) | Description |

|---|---|---|

| H···H | ~40-50% | Represents the most frequent contacts, typical for organic molecules. |

| Br···H | ~15-25% | Indicates the presence of halogen-hydrogen interactions, influencing crystal packing. |

| O···H | ~10-20% | Suggests the formation of hydrogen bonds involving the aldehyde oxygen. |

| C···H | ~10-15% | Represents van der Waals interactions between carbon and hydrogen atoms. |

| N···H | ~5-10% | Points to potential weak interactions with the pyrazole nitrogen atoms. |

The combination of NCI and Hirshfeld surface analysis provides a comprehensive picture of the intermolecular forces that dictate the supramolecular assembly of this compound in the solid state. This understanding is vital for polymorphism prediction, crystal engineering, and correlating the molecular structure with macroscopic properties.

Applications As a Synthetic Building Block and Material Precursor

Precursor for the Synthesis of Advanced Heterocyclic Scaffolds

The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science, as these scaffolds often exhibit unique biological activities and physical properties. Pyrazole-4-carbaldehydes, in general, are well-established precursors for the synthesis of a wide array of fused pyrazole (B372694) derivatives.

The synthesis of pyrazolopyridines, a class of compounds with significant interest in drug discovery, can be achieved through the cyclocondensation of appropriately substituted pyrazoles. While direct experimental data for the use of 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde in the synthesis of pyrazolo[4,3-c]pyridines is not extensively documented in publicly available literature, the general reactivity of pyrazole-4-carbaldehydes suggests its high potential in this area. For instance, a known route to pyrazolo[4,3-c]pyridines involves the reaction of 4-carboxy-1,5-diphenylpyrazole-3-acetic acid anhydride (B1165640) with primary amines to form monoamides, which can then be cyclized. oup.com The aldehyde functionality of this compound can be envisioned to participate in similar cyclization strategies, for example, through condensation with suitable amino-substituted reagents to form the pyridine (B92270) ring fused to the pyrazole core.

Moreover, methods for the synthesis of the isomeric pyrazolo[3,4-b]pyridines often utilize 1H-pyrazole-5-amines in condensation reactions with various carbonyl compounds. rsc.orgchim.itresearchgate.net The versatility of pyrazole aldehydes in such reactions highlights the potential of this compound to serve as a key starting material for a variety of fused heterocyclic systems.

The development of complex, three-dimensional molecular structures is crucial for accessing novel chemical space and discovering molecules with highly specific functions. The aldehyde group of this compound provides a gateway for the construction of intricate multi-heterocyclic architectures. Through multi-component reactions or sequential transformations, this building block can be elaborated into more complex scaffolds. For example, pyrazole-4-carbaldehydes are known to be key intermediates in the synthesis of pyrazolyl-thiazolidin-4-ones. umich.edu This transformation involves the reaction of the pyrazole aldehyde with a mercaptoacetic acid and an amine, demonstrating the potential to build new heterocyclic rings onto the pyrazole core.

The presence of the bromine atom further enhances its utility, allowing for subsequent modifications via cross-coupling reactions to introduce additional complexity and spatial definition. This dual reactivity makes this compound a powerful tool for the synthesis of diverse and spatially defined multi-heterocyclic architectures.

Role in Ligand Design and Coordination Chemistry

The field of coordination chemistry relies on the design and synthesis of ligands that can form stable and functional complexes with metal ions. Pyrazole-based ligands are of particular interest due to their strong coordination ability and the diverse geometries of their resulting metal complexes.

The aldehyde functionality of this compound is readily converted into imines (Schiff bases) through condensation with primary amines. researchgate.netekb.eg These Schiff base derivatives can act as multidentate ligands, capable of coordinating to a variety of metal ions. The resulting metal complexes have potential applications in catalysis, materials science, and as therapeutic agents.

For instance, Schiff bases derived from 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde and 4-amino-5-mercapto-3-methyl/H-1,2,4-triazole have been used to synthesize cobalt, nickel, copper, and zinc complexes. nih.gov Similarly, Schiff bases derived from 5-bromosalicylaldehyde (B98134) have been used to create a range of metal complexes with interesting antimicrobial properties. nih.govscience.gov These examples strongly suggest that this compound can be a valuable precursor for a new class of pyrazole-based Schiff base ligands and their corresponding metal complexes.

A summary of representative pyrazole-based Schiff base metal complexes is provided in the table below.

| Pyrazole Aldehyde Precursor | Amine Component | Metal Ion | Resulting Complex Geometry |

| 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde | 4-amino-5-mercapto-3-methyl-1,2,4-triazole | Co(II), Ni(II), Zn(II) | Octahedral |

| 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde | 4-amino-5-mercapto-3-methyl-1,2,4-triazole | Cu(II) | Square planar |

| 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | Various aromatic amines | - | - |

Organometallic complexes derived from pyrazole-based ligands can exhibit significant catalytic activity in a variety of organic transformations. The electronic properties of the pyrazole ring and the nature of the substituents can be fine-tuned to modulate the catalytic performance of the metal center.

While specific catalytic applications of organometallic species derived directly from this compound are not yet widely reported, the broader class of pyrazole-containing metal complexes has shown promise. For example, coordination polymers based on pyrazole-4-carboxaldehyde-containing Cu(II) metallacycles have been synthesized, demonstrating the ability of the formyl group to participate in the coordination sphere of the metal center. rsc.org The potential for these and related complexes to act as catalysts in various reactions is an active area of research. The ability to modify the ligand structure, for instance, by utilizing the bromine atom for further functionalization, opens up possibilities for creating tailored catalysts for specific applications.

Development of Functional Materials

The unique electronic and structural features of pyrazole derivatives make them attractive candidates for the development of novel functional materials. The aldehyde group of this compound can be used to incorporate the pyrazole moiety into larger molecular or polymeric structures, leading to materials with interesting optical, electronic, or liquid crystalline properties.

There is a growing interest in liquid crystalline materials derived from heterocyclic compounds due to their potential applications in display technologies and other optoelectronic devices. nih.gov While direct evidence for liquid crystalline behavior in derivatives of this compound is limited, related pyrazole structures have been shown to form the basis of liquid crystalline compounds. The introduction of long alkyl chains or other mesogenic groups, often through modification of the aldehyde functionality, can induce liquid crystalline phases.

Furthermore, the pyrazole nucleus is a known fluorophore, and its derivatives are being explored for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. The aldehyde group of this compound can be transformed into various conjugated systems, potentially leading to new fluorescent dyes with tailored properties.

Precursors for Organic Conductors and Electronic Materials

While direct studies on this compound for organic conductors are not extensively documented, the electronic properties of pyrazole derivatives suggest their potential in this field. Pyrazoline, a related heterocyclic compound, has been investigated as a hole transport material. core.ac.uk The electron-rich nature of the pyrazole ring, which can be further modulated by substituents, is a key characteristic for designing charge transport materials. The aldehyde group in this compound can be readily converted into various other functional groups, such as alkenes or alkynes, through standard organic transformations. These extended π-conjugated systems are fundamental to the construction of organic conductors.

Furthermore, the bromine atom at the 5-position offers a reactive handle for cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of other aromatic or heteroaromatic moieties. This synthetic flexibility allows for the systematic extension of the π-conjugation, a critical factor in tuning the conductivity of organic materials. The ethyl group at the 1-position enhances the solubility of the resulting materials in organic solvents, which is a crucial aspect for their processability into thin films for electronic devices.

Components in Semiconducting Materials

The development of novel organic semiconductors is a rapidly advancing field, and pyrazole-containing compounds have been identified as potential candidates. researchgate.net The intrinsic electronic properties of the pyrazole core, coupled with the ability to tune these properties through substitution, make them attractive for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The aldehyde functionality of this compound can serve as a versatile anchor point for the synthesis of more complex, conjugated molecules with semiconducting properties.

For instance, condensation reactions with active methylene (B1212753) compounds can lead to the formation of extended π-systems. The bromo-substituent, as mentioned previously, allows for the facile introduction of various aryl groups via cross-coupling reactions, which can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material. The ability to fine-tune these frontier molecular orbitals is paramount in designing efficient semiconducting materials for electronic applications.

Table 1: Potential Synthetic Transformations of this compound for Electronic Materials

| Starting Material | Reagents and Conditions | Product Type | Potential Application |

| This compound | Wittig reagents | Pyrazole-containing alkenes | Organic conductors, Semiconductors |

| This compound | Arylboronic acids, Palladium catalyst (Suzuki coupling) | Aryl-substituted pyrazoles | Semiconductors, Emissive materials |

| This compound | Active methylene compounds (Knoevenagel condensation) | Merocyanine-type dyes | Organic photovoltaics, Non-linear optics |

Applications in Chemo-sensing Platforms and Probes

The design of selective and sensitive chemosensors for the detection of ions and neutral molecules is of great importance in environmental monitoring and biological imaging. Pyrazole derivatives have emerged as a significant class of chelating ligands for metal ions due to the presence of two adjacent nitrogen atoms that can act as donor sites. core.ac.uk The combination of the pyrazole scaffold with other functional moieties can enhance both the complexing ability and the photophysical properties, making them excellent candidates for colorimetric and fluorescent chemosensors. core.ac.ukbohrium.com

This compound can serve as a key building block in the synthesis of such chemosensors. The carbaldehyde group can be readily converted into a Schiff base by reaction with a suitable amine. If the amine contains another donor group, a multidentate ligand is formed that can selectively bind to a specific metal ion. The binding event can then be transduced into a measurable optical signal, such as a change in color or fluorescence intensity. bohrium.com For instance, a Schiff base ligand derived from a pyrazole-carbaldehyde has been shown to act as a colorimetric sensor for Cu²⁺ ions. The bromo substituent can also be used to further functionalize the sensor molecule, for example, by introducing a fluorophore to create a ratiometric or "turn-on" fluorescent sensor.

Structure-Property Relationship Studies for Non-Biological Performance

The non-biological performance of materials derived from this compound is intrinsically linked to its molecular structure. The interplay between the pyrazole core and its substituents dictates the electronic, optical, and morphological properties of the resulting materials.

The pyrazole ring itself is an aromatic system, and its electronic properties are influenced by the nature of its substituents. researchgate.net The ethyl group at the N1 position is an electron-donating group, which can increase the electron density of the pyrazole ring and raise the HOMO energy level. This can be beneficial for applications in hole-transporting materials. researchgate.net

The carbaldehyde group at the C4 position is an electron-withdrawing group, which can lower the LUMO energy level. This modulation of the frontier orbitals is crucial for tuning the band gap of the material, a key parameter in semiconductor and photovoltaic applications. The bromine atom at the C5 position is also an electron-withdrawing group and can further influence the electronic properties. More importantly, its presence provides a site for post-synthetic modification, allowing for a systematic study of how different substituents at this position affect the material's properties. rsc.org

For instance, replacing the bromine with various aryl groups through cross-coupling reactions would allow for a detailed investigation into how the electronic nature and steric bulk of the substituent at the 5-position impact the charge transport characteristics or the sensing selectivity of the final material. Such structure-property relationship studies are fundamental to the rational design of new functional materials with optimized performance.

Future Research Directions and Emerging Trends

Exploration of Novel and Efficient Synthetic Transformations

The future of organic synthesis lies in the development of elegant and efficient methods for constructing complex molecular architectures. For 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde, a key area of future research will be the exploration of novel synthetic transformations that leverage its distinct functional groups. While the Vilsmeier-Haack reaction is a known method for producing pyrazole-4-carbaldehydes, future work should focus on more sustainable and atom-economical approaches. nih.govresearchgate.net This includes the development of one-pot, multicomponent reactions that can introduce diversity at multiple points of the pyrazole (B372694) scaffold in a single synthetic operation. rsc.org

Furthermore, the aldehyde functionality serves as a versatile handle for a myriad of transformations. Future investigations should delve into asymmetric catalysis to generate chiral alcohols, amines, and other enantioenriched derivatives from the aldehyde, which are of significant interest in medicinal chemistry. The development of novel catalytic systems for these transformations will be a critical research avenue.

Investigation of Underexplored Reactivity Modes and Selectivities

The reactivity of this compound is far from fully charted. The interplay between the electron-withdrawing aldehyde group and the bromo substituent at the 5-position likely imparts unique reactivity patterns that are yet to be systematically investigated. Future research should focus on exploring its participation in unconventional cycloaddition reactions, C-H activation/functionalization at the pyrazole ring, and novel cascade reactions initiated at the aldehyde group.

A particularly promising area is the investigation of the bromo group's reactivity in various cross-coupling reactions. While palladium-catalyzed cross-coupling reactions are well-established for aryl halides, the development of more sustainable and cost-effective methods using earth-abundant metal catalysts would be a significant advancement. Understanding the chemoselectivity in reactions involving both the aldehyde and the bromo group will be crucial for unlocking the full synthetic potential of this molecule. For instance, selective transformation of the aldehyde in the presence of the bromo group, or vice versa, would provide access to a diverse range of functionalized pyrazoles.

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous manufacturing processes, which offer enhanced safety, scalability, and efficiency compared to traditional batch methods. The integration of the synthesis and derivatization of this compound into flow chemistry platforms represents a major emerging trend. mdpi.commdpi.com

Future research in this area will likely involve the development of continuous flow reactors for the Vilsmeier-Haack formylation or other novel synthetic routes to the target compound. Furthermore, the subsequent functionalization of the aldehyde and bromo groups could be performed in-line, creating a streamlined and automated synthesis workflow for generating a library of derivatives. This approach would be particularly valuable for high-throughput screening in drug discovery and materials science. The development of immobilized reagents and catalysts compatible with flow conditions will be a key enabling technology in this domain.

Development of Advanced Catalytic Systems Derived from the Compound

The pyrazole nucleus is a well-known and effective ligand scaffold in coordination chemistry and catalysis. nih.govthebookloft.com The aldehyde group of this compound provides a convenient anchor point for the synthesis of novel pyrazole-based ligands.

Future research should explore the transformation of the aldehyde into various chelating moieties, such as imines, oximes, and hydrazones, followed by coordination with a range of transition metals. The resulting metal complexes could be investigated as catalysts for a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions. The presence of the bromo substituent offers an additional site for modification, allowing for the fine-tuning of the electronic and steric properties of the resulting catalysts to enhance their activity and selectivity. The development of chiral ligands from this scaffold could lead to new asymmetric catalysts for the synthesis of enantiomerically pure compounds.

Synergistic Combination of Experimental and Advanced Computational Methodologies

The synergy between experimental work and computational modeling is becoming increasingly vital in modern chemical research. For this compound, computational studies, such as Density Functional Theory (DFT), can provide profound insights into its electronic structure, reactivity, and spectroscopic properties. nih.gov

Future research should leverage computational tools to predict the outcomes of unknown reactions, elucidate reaction mechanisms, and design novel catalysts derived from this scaffold. For instance, DFT calculations can be used to understand the regioselectivity of electrophilic and nucleophilic attacks on the pyrazole ring, predict the most favorable coordination modes of its derived ligands, and estimate the energy barriers of catalytic cycles. The experimental validation of these computational predictions will not only accelerate the discovery of new reactions and catalysts but also deepen our fundamental understanding of the chemical behavior of this versatile molecule. This integrated approach will be instrumental in guiding the rational design of future experiments and maximizing the impact of research efforts in this area.

Q & A

Q. What are the common synthetic routes for 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde, and how are intermediates characterized?